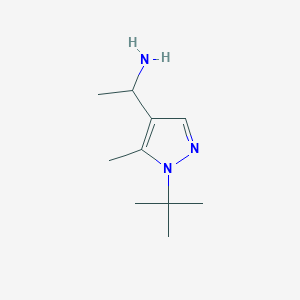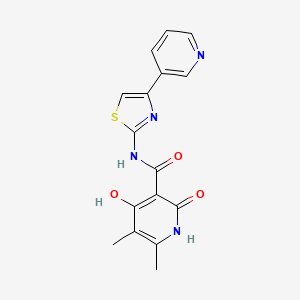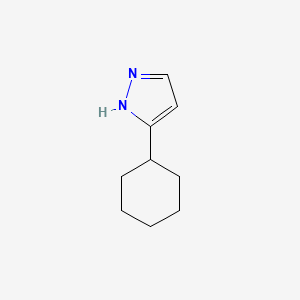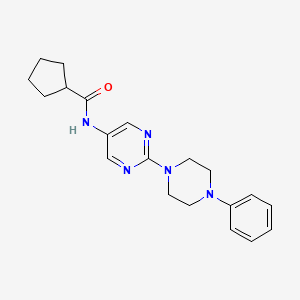
1-(1-Tert-butyl-5-methylpyrazol-4-yl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Tert-butyl-5-methylpyrazol-4-yl)ethanamine, also known as TBPB, is a chemical compound that has been widely used in scientific research due to its unique properties. TBPB is a potent activator of the transient receptor potential ankyrin 1 (TRPA1) ion channel, which plays a crucial role in various physiological and pathological processes.
Mécanisme D'action
1-(1-Tert-butyl-5-methylpyrazol-4-yl)ethanamine activates TRPA1 by covalently modifying cysteine residues in the channel's pore-forming region. This modification leads to conformational changes in the channel, allowing the influx of calcium ions and the subsequent release of neuropeptides and pro-inflammatory cytokines. 1-(1-Tert-butyl-5-methylpyrazol-4-yl)ethanamine has been shown to be a more potent activator of TRPA1 than other known activators, such as allyl isothiocyanate and cinnamaldehyde.
Biochemical and Physiological Effects:
1-(1-Tert-butyl-5-methylpyrazol-4-yl)ethanamine has been shown to induce acute pain and inflammation in animal models through the activation of TRPA1. In addition, 1-(1-Tert-butyl-5-methylpyrazol-4-yl)ethanamine has been shown to induce coughing and bronchoconstriction in guinea pigs through the activation of TRPA1 in airway sensory neurons. 1-(1-Tert-butyl-5-methylpyrazol-4-yl)ethanamine has also been shown to induce calcium influx and the release of neuropeptides and pro-inflammatory cytokines in human sensory neurons.
Avantages Et Limitations Des Expériences En Laboratoire
1-(1-Tert-butyl-5-methylpyrazol-4-yl)ethanamine is a potent and selective activator of TRPA1, making it a valuable tool for studying the role of TRPA1 in various physiological and pathological processes. However, 1-(1-Tert-butyl-5-methylpyrazol-4-yl)ethanamine has been shown to have some limitations in lab experiments, including its relatively short half-life and its potential to covalently modify other cysteine-containing proteins.
Orientations Futures
Future research on 1-(1-Tert-butyl-5-methylpyrazol-4-yl)ethanamine could focus on developing more stable and selective TRPA1 activators, as well as investigating the role of TRPA1 in other physiological and pathological processes, such as itch and taste. In addition, future research could focus on developing TRPA1 inhibitors as potential therapeutic agents for pain, inflammation, and respiratory diseases.
Méthodes De Synthèse
1-(1-Tert-butyl-5-methylpyrazol-4-yl)ethanamine can be synthesized through a multi-step process involving the reaction of tert-butyl hydrazine with 4-methyl-1,3-dioxolane-2-one, followed by the reaction of the resulting intermediate with ethyl bromoacetate, and subsequent deprotection of the tert-butyl group with trifluoroacetic acid. The final product is obtained through purification by column chromatography.
Applications De Recherche Scientifique
1-(1-Tert-butyl-5-methylpyrazol-4-yl)ethanamine has been widely used in scientific research as a tool to study the role of TRPA1 in various physiological and pathological processes, including pain, inflammation, and respiratory diseases. TRPA1 is a non-selective cation channel expressed in sensory neurons and plays a crucial role in detecting noxious stimuli and initiating pain and inflammation responses. 1-(1-Tert-butyl-5-methylpyrazol-4-yl)ethanamine has been shown to activate TRPA1 in a dose-dependent manner, leading to the influx of calcium ions and the release of neuropeptides and pro-inflammatory cytokines.
Propriétés
IUPAC Name |
1-(1-tert-butyl-5-methylpyrazol-4-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3/c1-7(11)9-6-12-13(8(9)2)10(3,4)5/h6-7H,11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLHOENNHVOYCRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C(C)(C)C)C(C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2636357.png)
![N-[(1S,2R,4R)-7-Oxabicyclo[2.2.1]heptan-2-yl]prop-2-enamide](/img/structure/B2636358.png)
![2-(1-(4-chlorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2636361.png)







![Methyl 2-[(3R,4S)-3-cyclopropylpiperidin-4-yl]acetate;hydrochloride](/img/structure/B2636375.png)
![8-[2-hydroxyethyl(methyl)amino]-3-methyl-7H-purine-2,6-dione](/img/structure/B2636376.png)

